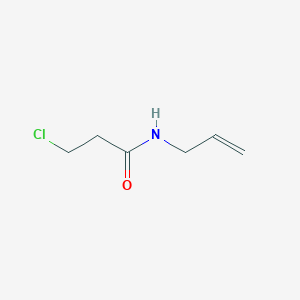

N-Allyl-3-chloropropanamide

Overview

Description

N-Allyl-3-chloropropanamide: is an organic compound with the chemical formula C6H10ClNO . It is a member of the amide family and is characterized by the presence of an allyl group and a chlorine atom attached to the propanamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-3-chloropropanamide can be synthesized through the reaction of allylamine with 3-chloropropanoyl chloride. The reaction typically involves dissolving allylamine in an organic solvent and gradually adding 3-chloropropanoyl chloride. After the reaction is complete, the mixture is hydrolyzed and purified through distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-3-chloropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxygenated products.

Reduction Reactions: The carbonyl group in the amide can be reduced to form amines or alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.

Oxidation Reactions: Epoxides or hydroxylated products.

Reduction Reactions: Amines or alcohols.

Scientific Research Applications

Chemistry: N-Allyl-3-chloropropanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of N-Allyl-3-chloropropanamide involves its interaction with specific molecular targets. The allyl group allows the compound to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom can participate in electrophilic reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

N-Allyl-3-bromopropanamide: Similar structure but with a bromine atom instead of chlorine.

N-Allyl-3-iodopropanamide: Similar structure but with an iodine atom instead of chlorine.

N-Allyl-3-fluoropropanamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: N-Allyl-3-chloropropanamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate electronegativity and size make it suitable for various substitution and electrophilic reactions, providing versatility in synthetic applications.

Biological Activity

N-Allyl-3-chloropropanamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is an amide derivative characterized by the presence of an allyl group and a chlorine atom attached to a three-carbon chain. Its chemical structure can be represented as follows:

Research indicates that this compound may exert its biological effects through various mechanisms:

- Ion Channel Modulation : Similar to other amide compounds, this compound has been studied for its potential to modulate ion channels, particularly calcium channels. This modulation can influence neuronal excitability and neurotransmitter release, making it a candidate for neurological applications.

- Antimicrobial Activity : Some studies have suggested that derivatives of this compound exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

- Antimicrobial Properties : Research has shown that certain derivatives possess activity against various bacterial strains, indicating potential for development as antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| Study 1 | Investigated the modulation of calcium channels by this compound, showing significant inhibition at micromolar concentrations. |

| Study 2 | Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, reporting notable inhibition zones in agar diffusion assays. |

| Study 3 | Assessed neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress, demonstrating reduced cell death in treated groups compared to controls. |

Properties

IUPAC Name |

3-chloro-N-prop-2-enylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-2-5-8-6(9)3-4-7/h2H,1,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUENFBIGWWZQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286582 | |

| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106593-38-8 | |

| Record name | 3-Chloro-N-2-propen-1-ylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106593-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ALLYL-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.